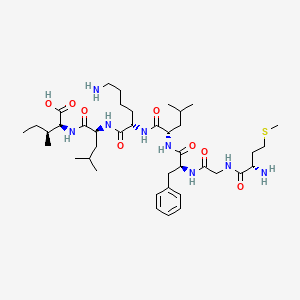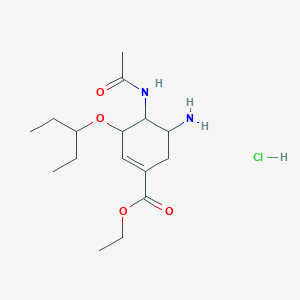
Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C16H28N2O4. It is known for its applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is a derivative of cyclohexene and contains multiple functional groups, making it a versatile molecule for various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride involves several steps. The starting materials typically include cyclohexene derivatives, which undergo a series of reactions such as acylation, amination, and esterification. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of viral infections like influenza.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Oseltamivir: An antiviral drug used to treat influenza.
Ethyl 4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: A related compound with similar structural features.
Uniqueness
Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
属性
分子式 |
C16H29ClN2O4 |
|---|---|
分子量 |
348.9 g/mol |
IUPAC 名称 |
ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H |
InChI 键 |
OHEGLAHLLCJYPX-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


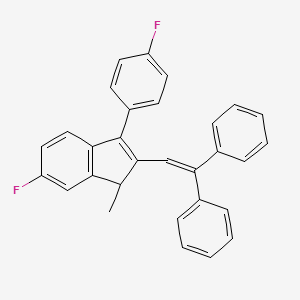
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
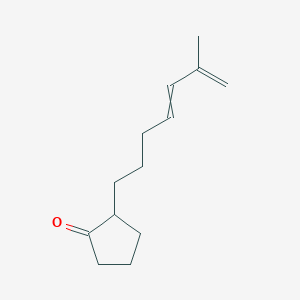
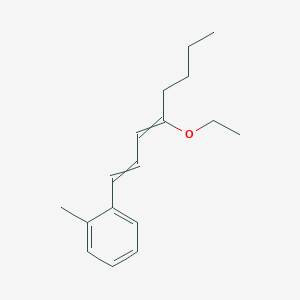
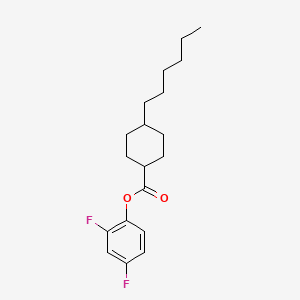
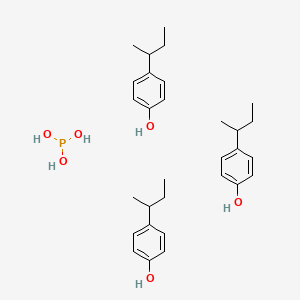
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
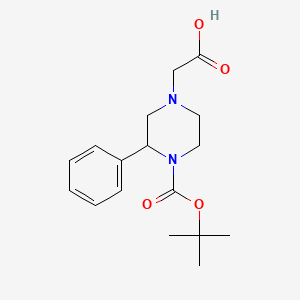
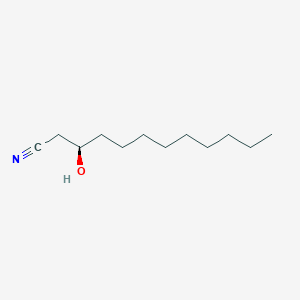
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)
